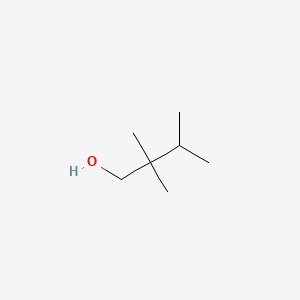

2,2,3-Trimethylbutan-1-ol

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2,2,3-trimethylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O/c1-6(2)7(3,4)5-8/h6,8H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAMOAJMEFGYSNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60595861 | |

| Record name | 2,2,3-Trimethylbutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55505-23-2 | |

| Record name | 2,2,3-Trimethylbutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butanol, 2,2,3-trimethyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2,2,3 Trimethylbutan 1 Ol

Chemo- and Regioselective Preparations

Chemo- and regioselectivity are critical in synthesizing 2,2,3-trimethylbutan-1-ol, primarily from its logical alkene precursor, 3,3-dimethyl-1-butene (B1661986). The goal is to functionalize the terminal carbon of the double bond, avoiding reactions at other sites (chemoselectivity) and ensuring addition to the correct carbon (regioselectivity).

A prominent method that achieves this outcome is the hydroboration-oxidation reaction . This two-step process provides a reliable route to the target alcohol with high regioselectivity. wikipedia.org

Hydroboration: In the first step, borane (B79455) (BH₃), often used as a complex with tetrahydrofuran (B95107) (BH₃·THF), adds across the double bond of 3,3-dimethyl-1-butene. Due to steric hindrance from the bulky tert-butyl group, the boron atom preferentially adds to the terminal, less-substituted carbon atom. The hydrogen atom adds to the more substituted carbon. This "anti-Markovnikov" regioselectivity is a hallmark of the hydroboration reaction. libretexts.orgmasterorganicchemistry.com The reaction proceeds through a concerted mechanism, where the B-C and C-H bonds form simultaneously on the same face of the double bond (syn addition). masterorganicchemistry.com

Oxidation: The resulting trialkylborane intermediate is then oxidized, typically using hydrogen peroxide (H₂O₂) in a basic aqueous solution (e.g., NaOH). This step replaces the carbon-boron bond with a carbon-hydroxyl bond with retention of stereochemistry, yielding this compound. byjus.com

| Method | Reagents | Regioselectivity | Primary Product |

|---|---|---|---|

| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | Anti-Markovnikov | This compound |

| Acid-Catalyzed Hydration | H₂SO₄, H₂O | Markovnikov (with rearrangement) | 2,3-Dimethyl-2-butanol |

Enantioselective Synthesis of Optically Active this compound

The carbon at the 3-position of this compound is a chiral center, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers ((R)- and (S)-2,2,3-trimethylbutan-1-ol). Enantioselective synthesis aims to produce one of these enantiomers in excess.

This can be achieved through asymmetric hydroboration , which employs a chiral borane reagent. These reagents are typically derived from chiral natural products like α-pinene. makingmolecules.com A common example is diisopinocampheylborane (B13816774) (Ipc₂BH), which is prepared from the reaction of borane with (+)-α-pinene or (-)-α-pinene.

When 3,3-dimethyl-1-butene is treated with a chiral borane reagent, the boron adds to the terminal carbon from the sterically less hindered face of the alkene, guided by the chiral environment of the reagent. This creates a new chiral center in the resulting organoborane intermediate with a preference for one configuration. Subsequent oxidation with hydrogen peroxide and a base delivers the optically active alcohol. The choice of the enantiomer of the chiral borane (e.g., from (+)- or (-)-α-pinene) determines which enantiomer of the final alcohol is predominantly formed. nih.gov

Catalytic Approaches in the Formation of this compound

Catalytic methods offer more atom-economical and environmentally friendly routes for chemical synthesis.

While seemingly a straightforward approach, the acid-catalyzed hydration of the corresponding alkene, 3,3-dimethyl-1-butene, does not yield this compound. Instead, it produces the isomeric tertiary alcohol, 2,3-dimethyl-2-butanol, as the major product. study.comaskfilo.com

The mechanism proceeds via an electrophilic addition pathway:

Protonation: The alkene double bond is protonated by the acid catalyst (e.g., H₃O⁺ from dilute H₂SO₄) according to Markovnikov's rule, forming the most stable possible carbocation. This initially results in a secondary carbocation at C2. brainly.com

Carbocation Rearrangement: The initially formed secondary carbocation is immediately susceptible to a 1,2-methyl shift (a type of Wagner-Meerwein rearrangement). A methyl group from the adjacent C3 migrates to the positively charged C2. study.com This rearrangement transforms the less stable secondary carbocation into a much more stable tertiary carbocation at C3. chegg.com

Nucleophilic Attack and Deprotonation: A water molecule acts as a nucleophile and attacks the tertiary carbocation. Subsequent deprotonation of the resulting oxonium ion by another water molecule yields the final product, 2,3-dimethyl-2-butanol. chegg.com

This inherent tendency for carbocation rearrangement makes direct acid-catalyzed hydration an unsuitable method for the synthesis of this compound.

Hydroformylation, or the oxo process, is a powerful catalytic method for converting alkenes into aldehydes by adding a formyl group (-CHO) and a hydrogen atom across the double bond. The subsequent reduction of the aldehyde product provides a direct route to the corresponding primary alcohol.

To synthesize this compound, the hydroformylation of 3,3-dimethyl-1-butene must be controlled to favor the formation of the "linear" (or more accurately, terminal) aldehyde, 2,2,3-trimethylbutanal (B3388158). The alternative product would be the branched aldehyde, 3,3-dimethylbutanal.

The regioselectivity of hydroformylation is highly dependent on the catalyst system, which typically consists of a transition metal (most commonly rhodium or cobalt) and phosphine (B1218219) ligands. researchgate.net

Rhodium Catalysts: Rhodium complexes are highly active catalysts that can operate under mild conditions. abo.fi The use of bulky phosphine ligands, such as triphenylphosphine (B44618) (PPh₃), tends to sterically direct the addition of the formyl group to the terminal, less-hindered carbon of the alkene. rsc.org This steric hindrance disfavors the formation of the branched aldehyde, leading to a higher linear-to-branched (l/b) ratio.

Cobalt Catalysts: While often requiring harsher conditions (higher pressure and temperature), cobalt catalysts can also be used. A study utilizing a cobalt catalyst heterogenized on a metal-organic framework (MOF) demonstrated a 95% conversion of 3,3-dimethyl-1-butene, selectively forming the terminal aldehyde product. acs.orgacs.org

Once the desired 2,2,3-trimethylbutanal is synthesized and isolated, it can be readily reduced to the target primary alcohol, this compound, using standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or through catalytic hydrogenation.

| Catalytic Method | Substrate | Catalyst System (Example) | Intermediate Product | Final Product |

|---|---|---|---|---|

| Hydroformylation-Reduction | 3,3-dimethyl-1-butene | Rh-based (e.g., Rh/PPh₃) or Co-based | 2,2,3-trimethylbutanal | This compound |

| Acid-Catalyzed Hydration | 3,3-dimethyl-1-butene | H₂SO₄ | Rearranged Carbocation | 2,3-Dimethyl-2-butanol (Isomer) |

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound involves evaluating each route based on efficiency, environmental impact, and safety.

Atom Economy: Hydroformylation followed by hydrogenation exhibits high atom economy, as all atoms from the alkene, carbon monoxide, and hydrogen are incorporated into the final alcohol product. The hydroboration-oxidation route has a lower atom economy due to the use of borane and the generation of boric acid as a stoichiometric byproduct. wikipedia.org

Catalysis vs. Stoichiometric Reagents: Catalytic routes like hydroformylation are inherently greener than methods using stoichiometric reagents. pnas.org Catalysts are used in small amounts and can often be recycled, reducing waste. While hydroboration uses a stoichiometric amount of borane, the development of catalytic hydroboration methods is an active area of research.

Prevention of Waste: The hydroboration-oxidation route generates borate (B1201080) salts as waste. The acid-catalyzed hydration, while catalytic, is an ineffective pathway that would lead to significant waste through the formation of the incorrect product and the need for extensive purification. Hydroformylation is cleaner, with the primary challenge being the separation of the product from the catalyst.

Energy Efficiency: Rhodium-catalyzed hydroformylation can be performed under relatively mild temperatures and pressures, making it more energy-efficient than older cobalt-based processes that required more extreme conditions. rsc.org

Safer Solvents and Auxiliaries: The choice of solvent is crucial. Tetrahydrofuran (THF), a common solvent for hydroboration, is effective but has safety concerns. byjus.com Research into greener solvents, such as supercritical CO₂ or aqueous biphasic systems for catalytic reactions, aims to reduce environmental impact. pnas.org Solvent-free methodologies, where possible, represent an ideal green chemistry approach. researchgate.net

Table of Compounds

| Compound Name |

|---|

| This compound |

| 3,3-Dimethyl-1-butene |

| 2,3-Dimethyl-2-butanol |

| Borane |

| Tetrahydrofuran |

| Hydrogen peroxide |

| Sodium hydroxide |

| 9-Borabicyclo[3.3.1]nonane (9-BBN) |

| Diisopinocampheylborane |

| α-Pinene |

| Sulfuric acid |

| 2,2,3-Trimethylbutanal |

| 3,3-Dimethylbutanal |

| Carbon monoxide |

| Hydrogen |

| Triphenylphosphine |

| Sodium borohydride |

| Boric acid |

Investigative Chemical Reactivity and Transformation Studies of 2,2,3 Trimethylbutan 1 Ol

Mechanistic Studies of Selective Oxidation Reactions

The selective oxidation of 2,2,3-trimethylbutan-1-ol to its corresponding aldehyde, 2,2,3-trimethylbutanal (B3388158), presents a challenge due to the steric hindrance around the primary alcohol group. Milder oxidizing agents are required to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are typically employed for such transformations.

The mechanism of oxidation with chromium-based reagents like PCC involves the formation of a chromate ester. The alcohol's oxygen atom attacks the chromium atom, and after a proton transfer and loss of a chloride ion, the chromate ester is formed. The final step is the rate-determining elimination of a proton from the carbinol carbon by a base (such as pyridine), leading to the formation of the carbon-oxygen double bond of the aldehyde. The steric bulk surrounding the carbinol carbon in this compound can slow down the rate of this oxidation compared to less hindered primary alcohols.

Stronger oxidizing agents, such as potassium permanganate (KMnO4) or chromic acid (Jones reagent), would lead to the formation of 2,2,3-trimethylbutanoic acid. The initially formed aldehyde would exist in equilibrium with its hydrate, which can then be further oxidized.

| Oxidizing Agent | Expected Product |

| Pyridinium Chlorochromate (PCC) | 2,2,3-Trimethylbutanal |

| Dess-Martin Periodinane (DMP) | 2,2,3-Trimethylbutanal |

| Potassium Permanganate (KMnO4) | 2,2,3-Trimethylbutanoic acid |

| Chromic Acid (H2CrO4) | 2,2,3-Trimethylbutanoic acid |

Reductive Conversion Pathways and Product Analysis

The hydroxyl group of an alcohol is generally not reducible. However, it can be converted into a good leaving group, such as a tosylate, and then reductively cleaved. For instance, conversion of this compound to its tosylate ester, followed by reaction with a hydride source like lithium aluminum hydride (LiAlH4), would result in the formation of the corresponding alkane, 2,2,3-trimethylbutane. This process is a deoxygenation reaction.

Nucleophilic Substitution Reactions at the Carbinol Carbon

Nucleophilic substitution at the carbinol carbon of this compound is exceptionally challenging. For a substitution reaction to occur, the hydroxyl group must first be protonated to form a good leaving group (water). However, the resulting primary carbocation is highly unstable.

A direct SN2 reaction is also highly disfavored due to the significant steric hindrance created by the adjacent quaternary carbon (a neopentyl-like structure). The bulky tert-butyl group effectively blocks the backside attack required for an SN2 mechanism. Consequently, for practical purposes, this compound is considered inert to direct SN2 reactions.

Under forcing conditions with strong acids like HBr, a slow SN1-type reaction might occur, but this would be accompanied by significant rearrangement (see section 3.5).

Dehydration Reactions: Regioselectivity and Stereoselectivity of Alkene Formation

The acid-catalyzed dehydration of this compound would proceed through an E1-like mechanism due to the primary nature of the alcohol, which disfavors the direct formation of a primary carbocation. The reaction is initiated by the protonation of the hydroxyl group, followed by the loss of a water molecule to form a primary carbocation. This primary carbocation will immediately rearrange to a more stable carbocation.

The initially formed 2,2,3-trimethyl-1-butyl cation will undergo a rapid 1,2-methyl shift (a Wagner-Meerwein rearrangement) to form the more stable tertiary carbocation, 1,2,3-trimethyl-2-butyl cation. Subsequent elimination of a proton from an adjacent carbon will lead to the formation of alkenes.

The elimination can result in a mixture of alkene products, with the major product being the most substituted (and therefore most stable) alkene, in accordance with Zaitsev's rule.

| Alkene Product | Substitution Pattern | Stability |

| 2,3,3-Trimethyl-1-butene | Disubstituted | Minor |

| 2,3,3-Trimethyl-2-butene | Tetrasubstituted | Major |

Stereoselectivity is a consideration for 2,3,3-trimethyl-2-butene, which does not have stereoisomers.

Rearrangement Pathways under Acidic or Thermal Conditions

Under acidic conditions, as seen in the dehydration reaction, this compound is highly prone to carbocation rearrangements. The driving force is the formation of a more stable carbocation from the initially formed, highly unstable primary carbocation.

The primary rearrangement pathway is a Wagner-Meerwein rearrangement, specifically a 1,2-methyl shift. This transforms the primary 2,2,3-trimethyl-1-butyl cation into a tertiary 1,2,3-trimethyl-2-butyl cation. A subsequent 1,2-hydride shift from this tertiary carbocation could also occur, leading to other rearranged carbocation intermediates and potentially a more complex mixture of alkene products upon elimination. However, the formation of the tertiary carbocation is the most significant rearrangement step.

Functionalization of the Hydroxyl Group for Advanced Synthetic Intermediates

The hydroxyl group of this compound can be functionalized to create various synthetic intermediates, such as esters and ethers.

Esterification: The formation of esters from this compound can be achieved through reaction with a carboxylic acid or its derivative (e.g., an acid chloride or anhydride) under appropriate conditions. Acid-catalyzed esterification with a carboxylic acid (Fischer esterification) is a common method. Due to steric hindrance, the reaction rate may be slower than for less hindered alcohols. The use of more reactive acylating agents like acid chlorides in the presence of a non-nucleophilic base (e.g., pyridine) can facilitate the formation of the corresponding ester, for example, 2,2,3-trimethylbutyl acetate from acetyl chloride.

Ether Synthesis: The synthesis of ethers from this compound can be accomplished via the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide can then act as a nucleophile and react with a primary alkyl halide (e.g., methyl iodide) in an SN2 reaction to form an ether, such as 1-methoxy-2,2,3-trimethylbutane. Due to the steric bulk of the 2,2,3-trimethylbutoxide anion, the choice of the alkyl halide is critical; it must be unhindered to avoid a competing E2 elimination reaction.

| Reaction Type | Reagents | Product Type |

| Esterification | Carboxylic acid, acid catalyst | Ester |

| Esterification | Acid chloride, pyridine | Ester |

| Williamson Ether Synthesis | 1. NaH; 2. Primary alkyl halide | Ether |

Sophisticated Spectroscopic and Structural Analysis of 2,2,3 Trimethylbutan 1 Ol

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics and Stereochemical Assignment

High-field NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, and for 2,2,3-trimethylbutan-1-ol, it offers deep insights into its three-dimensional structure and the dynamic processes it undergoes in solution. The molecule's structure, featuring a chiral center at C3, suggests a complex NMR spectrum influenced by steric hindrance, which affects rotational barriers and conformational preferences.

Due to the free rotation around single bonds, particularly the C1-C2 and C2-C3 bonds, the molecule can exist in several staggered conformations. The relative populations of these conformers are dictated by steric interactions between the bulky tert-butyl and isopropyl groups. These conformational dynamics can be studied using variable-temperature NMR experiments and advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY).

The ¹H NMR spectrum is expected to show distinct signals for the different proton environments. The diastereotopic protons of the -CH₂OH group are of particular interest. Due to the adjacent chiral center (C3), these protons are chemically non-equivalent and should appear as a pair of distinct signals, likely an AB quartet, further split by coupling to the C3 proton. The significant steric hindrance may also lead to observable long-range couplings.

The ¹³C NMR spectrum provides complementary information, with distinct resonances for each of the seven carbon atoms, reflecting their unique chemical environments. The chemical shifts are influenced by the degree of substitution and steric compression.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: These are estimated values based on chemical structure and data from analogous compounds. Actual experimental values may vary.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

| C1 (-CH₂OH) | ~3.5-3.7 | AB quartet | ~70-75 |

| C2 (-C(CH₃)₂-) | - | - | ~38-42 |

| C3 (-CH(CH₃)₂) | ~1.8-2.0 | Multiplet | ~35-40 |

| C4, C5 (-C(CH₃)₂) | ~0.9-1.0 | Singlet | ~25-30 |

| C6, C7 (-CH(CH₃)₂) | ~0.8-0.9 | Doublet | ~18-22 |

| OH | Variable | Broad singlet | - |

Vibrational Spectroscopy (Infrared and Raman) for Conformational Assignment and Hydrogen Bonding Interactions

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is exceptionally sensitive to the local environment of functional groups and is a powerful tool for studying hydrogen bonding. uc.pt For this compound, the primary focus is on the vibrations of the hydroxyl (-OH) group, which are profoundly affected by intermolecular hydrogen bonding.

In a dilute, non-polar solvent, the IR spectrum would be expected to show a sharp absorption band around 3600-3650 cm⁻¹, corresponding to the O-H stretching vibration of the "free" or non-hydrogen-bonded hydroxyl group. As the concentration increases or in the neat liquid state, this sharp band is replaced by a broad, intense absorption band at lower frequencies (typically 3200-3400 cm⁻¹). This shift is a hallmark of the formation of hydrogen-bonded aggregates (dimers, trimers, and larger clusters). umich.edu

The significant steric hindrance from the tert-butyl and adjacent isopropyl groups in this compound is expected to influence the extent and nature of this hydrogen bonding. researchgate.net Compared to less hindered primary alcohols, the formation of large, ordered hydrogen-bonded chains may be disfavored, potentially leading to a higher population of dimers or smaller oligomers. This would be reflected in the specific position and shape of the broad O-H stretching band.

Other important vibrations include the C-O stretching mode (~1050-1150 cm⁻¹) and the O-H deformation modes. The in-plane (δOH) and out-of-plane (γOH) bending vibrations are also sensitive to hydrogen bonding, typically shifting to higher frequencies upon association. umich.edu Raman spectroscopy provides complementary information, particularly for the non-polar C-H and C-C skeletal vibrations, which are often strong in Raman spectra.

Table 2: Predicted Key Vibrational Frequencies for this compound (Note: These are estimated values. The O-H stretching frequency is highly dependent on concentration and phase.)

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique | Comments |

| O-H Stretch (Free) | 3600 - 3650 | IR | Sharp band, observed in dilute solution. |

| O-H Stretch (H-bonded) | 3200 - 3400 | IR | Broad, intense band in liquid/concentrated solution. |

| C-H Stretch | 2850 - 3000 | IR, Raman | Multiple bands from methyl and methylene (B1212753) groups. |

| O-H Bend (In-plane) | ~1350 - 1450 | IR | Shifts upon hydrogen bonding. |

| C-O Stretch | ~1050 - 1150 | IR | Strong band, characteristic of primary alcohols. |

| O-H Bend (Out-of-plane) | ~650 - 750 | IR | Broad band in associated state. |

High-Resolution Mass Spectrometry (HRMS) for Molecular Fingerprinting and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule and its fragments, allowing for the determination of elemental compositions and the elucidation of fragmentation pathways. For this compound (C₇H₁₆O), the molecular weight is 116.1201 Da.

In electron ionization (EI) mass spectrometry, the molecular ion peak ([M]⁺) for alcohols is often weak or absent due to rapid fragmentation. libretexts.org For a primary alcohol like this compound, the most characteristic fragmentation is the α-cleavage (cleavage of the C-C bond adjacent to the oxygen). This would result in the loss of the 2,2,3-trimethylbutyl radical to form the highly stable, resonance-stabilized [CH₂OH]⁺ ion at m/z 31. This is often a prominent, if not the base, peak in the mass spectra of primary alcohols. whitman.eduyoutube.com

Other significant fragmentation pathways would involve the cleavage of bonds at the sterically crowded C2 and C3 positions.

Loss of a tert-butyl group: Cleavage of the C2-C3 bond could lead to the formation of a [C(CH₃)₃]⁺ cation at m/z 57, a very stable tertiary carbocation.

Loss of an isopropyl group: Cleavage of the C3-C(CH₃)₂ bond could result in an [CH(CH₃)₂]⁺ cation at m/z 43.

Dehydration: Loss of a water molecule (18 Da) from the molecular ion can produce a peak at m/z 98 ([M-18]⁺). This is a common fragmentation pathway for alcohols. chemistrynotmystery.com

Table 3: Predicted Fragmentation Pattern for this compound in EI-MS

| m/z Value | Proposed Fragment Ion | Formula | Fragmentation Pathway |

| 116 | [C₇H₁₆O]⁺ | C₇H₁₆O | Molecular Ion (likely weak or absent) |

| 98 | [C₇H₁₄]⁺ | C₇H₁₄ | Loss of H₂O (Dehydration) |

| 57 | [C₄H₉]⁺ | C₄H₉ | Loss of C₃H₇O• radical (tert-butyl cation) |

| 43 | [C₃H₇]⁺ | C₃H₇ | Loss of C₄H₉O• radical (isopropyl cation) |

| 31 | [CH₃O]⁺ | CH₃O | α-cleavage, loss of C₆H₁₃• radical |

Non-target screening (NTS) and suspect screening are powerful analytical approaches used to identify a wide range of chemicals in complex samples, such as environmental or biological matrices, without a pre-defined list of target compounds. jhu.edu These methods typically employ HRMS coupled with liquid or gas chromatography. wiley.com

In a hypothetical scenario where this compound is an industrial byproduct or an environmental contaminant, NTS workflows could be used for its detection. nih.gov The process would involve acquiring full-scan HRMS data from a sample, followed by sophisticated data processing to detect molecular features (characterized by accurate mass, retention time, and isotopic pattern). For suspect screening, a database containing the exact mass and formula of this compound would be used to search for a corresponding feature in the data. For a true non-target identification, the formula C₇H₁₆O would be proposed from the accurate mass, and subsequent MS/MS fragmentation analysis would be required to distinguish it from other isomers.

Chiroptical Spectroscopy for Absolute Configuration Determination

The C3 atom in this compound is a stereocenter, meaning the molecule exists as a pair of enantiomers, (R)- and (S)-2,2,3-trimethylbutan-1-ol. Chiroptical spectroscopy, which measures the differential interaction of chiral molecules with left- and right-circularly polarized light, is the primary method for determining the absolute configuration of such molecules in solution. saschirality.org

The main techniques are Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD).

VCD measures the differential absorption of circularly polarized light in the infrared region. It provides stereochemical information about the entire molecule, as every vibrational mode is theoretically VCD-active. biotools.us

ECD measures the differential absorption in the UV-visible region. Since this compound lacks a strong chromophore, direct ECD analysis would be challenging, though derivatization with a chromophoric agent could be employed.

The modern approach to determining absolute configuration involves a combination of experimental measurement and quantum chemical calculation. spectroscopyeurope.com The VCD spectrum of one enantiomer (e.g., the S-enantiomer) would be calculated using Density Functional Theory (DFT). The calculated spectrum is then compared to the experimental VCD spectrum. A match between the experimental spectrum and the calculated spectrum for the S-enantiomer confirms the absolute configuration as S. If the experimental spectrum is a mirror image of the calculated S-spectrum, the absolute configuration is assigned as R. This non-destructive method is a powerful alternative to X-ray crystallography, especially for non-crystalline samples. biotools.usresearchgate.net

Integration of Experimental Spectroscopic Data with Quantum Chemical Calculations

Quantum chemical calculations are indispensable for the modern analysis of spectroscopic data, providing a bridge between an assumed molecular structure and its predicted spectral properties. For a molecule like this compound, where experimental data may be scarce, these calculations are even more critical.

Methods like Density Functional Theory (DFT) can be used to:

Predict NMR Spectra: Calculate nuclear magnetic shielding constants, which can be converted into chemical shifts (¹H and ¹³C). This aids in the assignment of complex spectra and can help distinguish between different isomers or conformers. researchgate.netnih.gov

Predict Vibrational Spectra: Compute harmonic vibrational frequencies and intensities for both IR and Raman spectra. Comparing these calculated spectra with experimental ones allows for a detailed assignment of vibrational modes and can validate the proposed structure. uc.pt

Predict Chiroptical Spectra: As mentioned, DFT calculations of VCD and ECD spectra are the gold standard for determining the absolute configuration of chiral molecules. scholarsportal.info

Perform Conformational Analysis: Calculate the relative energies of different conformers to predict their equilibrium populations, which can then be used to compute Boltzmann-averaged spectra that more accurately represent the experimental measurements.

The integration of these computational predictions with any available experimental data (NMR, IR, Raman, VCD) provides a much higher level of confidence in the structural and stereochemical assignment of this compound than any single technique could achieve on its own.

Computational and Theoretical Chemical Studies of 2,2,3 Trimethylbutan 1 Ol

Quantum Mechanical (QM) Characterization of Electronic Structure and Energetics

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic nature of 2,2,3-trimethylbutan-1-ol. These calculations provide a detailed picture of the electron distribution and energy levels within the molecule.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. semanticscholar.orgscirp.org

A molecule with a large HOMO-LUMO gap is generally associated with high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. semanticscholar.org Conversely, a small gap indicates a molecule is more reactive and polarizable. youtube.com For this compound, the HOMO is expected to be localized primarily on the oxygen atom of the hydroxyl group due to its lone pairs of electrons, making this site susceptible to electrophilic attack. The LUMO would likely be distributed across the C-O and C-C sigma antibonding orbitals.

Global reactivity descriptors can be derived from the HOMO and LUMO energies to quantify reactivity. These include:

Chemical Hardness (η): A measure of resistance to charge transfer. A harder molecule has a larger HOMO-LUMO gap. scirp.orgirjweb.com

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. youtube.com

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. semanticscholar.org

Interactive Data Table: Hypothetical Frontier Orbital Energies and Reactivity Descriptors for this compound

| Parameter | Symbol | Formula | Hypothetical Value (eV) |

| HOMO Energy | EHOMO | - | -7.10 |

| LUMO Energy | ELUMO | - | 1.55 |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | 8.65 |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 4.325 |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -2.775 |

| Electrophilicity Index | ω | μ² / (2η) | 0.89 |

These values are illustrative and based on typical ranges for similar alcohols.

Fukui indices would further refine this analysis by identifying the specific atoms within the molecule most susceptible to nucleophilic, electrophilic, or radical attack, providing a more detailed map of its local reactivity.

The distribution of charge within this compound is inherently uneven due to the presence of the highly electronegative oxygen atom in the hydroxyl group. This polarity is quantified by the dipole moment (μ) , a vector quantity representing the magnitude and direction of charge separation. researchgate.net Computational methods can predict the dipole moment with high accuracy, providing insight into the molecule's interaction with polar solvents and external electric fields. For this compound, the dipole moment vector would originate from the bulky, nonpolar trimethylbutyl group and point towards the electronegative oxygen atom.

A more detailed visualization of the charge distribution is provided by the Molecular Electrostatic Potential (MEP) map . The MEP is a real physical property that maps the electrostatic potential onto the electron density surface of a molecule. uni-muenchen.de It is an invaluable tool for predicting and interpreting chemical reactivity. uni-muenchen.de

On an MEP map:

Red/Yellow regions indicate negative electrostatic potential, highlighting areas rich in electrons that are susceptible to electrophilic attack. For this compound, this region would be concentrated around the oxygen atom. researchgate.net

Blue regions indicate positive electrostatic potential, representing electron-deficient areas that are attractive to nucleophiles. This would be found around the hydroxyl hydrogen atom. researchgate.net

Green regions represent neutral or nonpolar areas, such as the hydrocarbon backbone of the molecule. researchgate.net

The MEP map visually confirms that the hydroxyl group is the most reactive site for polar interactions.

Conformational Analysis and Potential Energy Surface Exploration

Due to the rotation around its single bonds, this compound can exist in various spatial arrangements known as conformations. Conformational analysis aims to identify the stable conformers (energy minima) and the energy barriers (transition states) for interconversion between them.

This exploration is performed by systematically changing the dihedral angles of the molecule and calculating the potential energy at each point, thereby mapping out the Potential Energy Surface (PES) . The PES reveals the relative stability of different conformers. For this compound, key rotations would be around the C1-C2 and C2-C3 bonds. Steric hindrance between the bulky tert-butyl group, the isopropyl group, and the hydroxyl group will play a major role in determining the lowest-energy conformation. The most stable conformer would likely adopt a staggered arrangement that minimizes these steric clashes.

Reaction Pathway Simulations and Transition State Theory Applications in Reactivity Studies

Computational methods can simulate the entire course of a chemical reaction, such as the acid-catalyzed dehydration of this compound. By mapping the potential energy surface for the reaction, chemists can identify the minimum energy path from reactants to products. chemguide.co.uk

This pathway includes identifying crucial intermediates, such as the protonated alcohol and the resulting carbocation, and, most importantly, the transition state (TS) —the highest energy point along the reaction coordinate. chemguide.co.uk The structure and energy of the transition state determine the activation energy and, therefore, the rate of the reaction.

For the dehydration of this compound, simulations could predict which alkene product is favored. The initial formation of a secondary carbocation after the loss of water could potentially undergo a hydride or methyl shift to form a more stable tertiary carbocation, leading to a mixture of alkene products. Transition state theory calculations would determine the activation energies for each possible pathway, allowing for a prediction of the major and minor products. chemguide.co.uk

Molecular Dynamics (MD) Simulations of Intermolecular Interactions and Solvent Effects

While quantum mechanics describes the electronic structure of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules over time. MD simulations model atoms as classical particles and use force fields to describe the interactions between them. researchgate.net

An MD simulation of this compound in a solvent like water would provide detailed information on:

Solvation Structure: How water molecules arrange themselves around the polar hydroxyl group (forming hydrogen bonds) and the nonpolar hydrocarbon body.

Intermolecular Interactions: The strength and dynamics of hydrogen bonding between alcohol molecules themselves (self-association) and between the alcohol and solvent molecules. researchgate.net

Transport Properties: Predicting properties like diffusion coefficients and viscosity by analyzing the motion of molecules over time.

These simulations are crucial for understanding how the solvent environment influences the molecule's conformation and reactivity. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Behavior

Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to predict the physicochemical properties of chemicals based on their molecular structure. researchgate.net The fundamental principle is that the structure of a molecule, encoded in numerical descriptors, determines its properties. researchgate.netresearchgate.net

To predict a property like the boiling point of this compound, a QSPR model would be developed using a dataset of diverse alcohols with known boiling points. The process involves:

Calculating a wide range of molecular descriptors (e.g., topological, constitutional, quantum-chemical) for each alcohol in the dataset.

Using statistical methods, such as multiple linear regression (MLR), to build a mathematical equation that correlates a subset of these descriptors with the boiling point. researchgate.net

Validating the model to ensure its predictive power. researchgate.net

Once a reliable model is established, the descriptors for this compound can be calculated and input into the equation to predict its boiling point. Such models have been successfully used to predict properties for large sets of alcohols. researchgate.netresearchgate.net

Interactive Data Table: Descriptors Commonly Used in QSPR Models for Alcohol Properties

| Descriptor Type | Example Descriptor | Property Influenced |

| Topological | Wiener Index, Randić Index | Boiling Point, Enthalpy of Vaporization |

| Constitutional | Molecular Weight | Boiling Point, Density |

| Geometric | Molecular Surface Area | Solubility, Boiling Point |

| Quantum-Chemical | Dipole Moment, HOMO/LUMO Energies | Reactivity, Solubility in Polar Solvents |

Adsorption Behavior onto Sorbents (e.g., Activated Carbon)

The adsorption process is governed by the physical and chemical properties of both the adsorbate (this compound) and the adsorbent (activated carbon). Key factors include the molecule's size, shape, polarity, and the surface chemistry and pore structure of the activated carbon. mdpi.comnih.gov For an alcohol like this compound, the hydroxyl (-OH) group introduces polarity, allowing for potential hydrogen bonding interactions with functional groups on the activated carbon surface. However, the bulky and branched alkyl structure of the molecule will also play a significant role.

Theoretical models, such as Langmuir and Freundlich isotherms, are commonly used to describe the equilibrium of adsorption. mdpi.comnih.gov The Langmuir model assumes a monolayer of adsorbate on a homogeneous surface, while the Freundlich model is an empirical equation for heterogeneous surfaces. epa.gov The fit of experimental data to these models provides insight into the nature of the adsorption process. The kinetics of adsorption, often described by pseudo-first-order and pseudo-second-order models, would depend on factors like diffusion of the molecule into the pores of the carbon. nih.gov

Table 1: Factors Influencing the Adsorption of this compound onto Activated Carbon

| Factor | Influence on Adsorption |

| Molecular Structure | The branched, bulky structure may cause steric hindrance, affecting how the molecule fits into smaller micropores of the activated carbon. |

| Polarity | The polar hydroxyl (-OH) group can interact with polar surface functional groups on the activated carbon, while the nonpolar alkyl part will favor adsorption on nonpolar surfaces via van der Waals forces. |

| Activated Carbon Properties | Surface area, pore size distribution, and surface chemistry (presence of acidic or basic functional groups) are critical. nih.gov A larger surface area and appropriate pore size would generally lead to higher adsorption capacity. |

| Environmental Conditions | pH of the solution can affect the surface charge of the activated carbon and the speciation of the adsorbate, influencing electrostatic interactions. mdpi.com Temperature typically has an inverse relationship with adsorption capacity for physical adsorption. |

Correlation of Molecular Descriptors with Macroscopic Properties

Molecular descriptors are numerical values that encode information about the topology, geometry, and electronic structure of a molecule. These descriptors can be calculated from the molecular structure and are used to develop Quantitative Structure-Property Relationship (QSPR) models, which correlate these descriptors with macroscopic physical and chemical properties.

For this compound, various molecular descriptors can be computationally generated. These descriptors provide a quantitative basis for predicting its behavior and properties. nih.gov For example, the LogP value (octanol-water partition coefficient) is a descriptor for hydrophobicity and can be correlated with solubility and bioaccumulation potential. The Polar Surface Area (PSA) is related to a molecule's ability to form hydrogen bonds and can be correlated with properties like boiling point and permeability. nih.gov

Table 2: Selected Computed Molecular Descriptors for this compound

| Descriptor | Value | Significance (Correlation with Macroscopic Properties) |

| Molecular Weight | 116.20 g/mol nih.gov | Correlates with properties like boiling point, density, and viscosity (generally increasing with weight for similar compounds). |

| XLogP3 | 2.1 nih.gov | A measure of lipophilicity. A positive value indicates it is more soluble in lipids (like octanol) than in water. Correlates with solubility and membrane permeability. |

| Hydrogen Bond Donor Count | 1 nih.gov | The number of hydroxyl groups capable of donating a hydrogen atom to a hydrogen bond. Influences boiling point, viscosity, and solubility in polar solvents. |

| Hydrogen Bond Acceptor Count | 1 nih.gov | The number of atoms (in this case, oxygen) capable of accepting a hydrogen atom in a hydrogen bond. Also influences solubility and boiling point. |

| Polar Surface Area (PSA) | 20.2 Ų nih.gov | Represents the surface area contributed by polar atoms (oxygen). Correlates with transport properties, such as membrane permeability and boiling point. |

| Complexity | 64.8 nih.gov | An indicator of the intricacy of the molecular structure. More complex molecules may have different packing efficiencies in solid or liquid states, affecting melting and boiling points. |

Cheminformatics and Machine Learning for Structure-Reactivity and Property Prediction

Cheminformatics combines computer and information science to address challenges in chemistry. A significant application is the use of machine learning (ML) to build predictive models for molecular properties and chemical reactivity, which can accelerate the discovery of new materials and the optimization of chemical processes. arxiv.org

The process involves transforming molecular structures, such as that of this compound, into machine-readable numerical representations, known as molecular fingerprints or descriptors. chemrxiv.org These representations serve as the input features for ML algorithms. By training on a large dataset of molecules with known properties or reaction outcomes, the ML model learns the complex relationships between chemical structure and activity. arxiv.orgchemrxiv.org

For this compound, a machine learning model could be developed to predict a wide range of properties. For instance, the molecular descriptors listed in Table 2 could be used as inputs to a regression model (e.g., gradient boosting, random forest) to predict properties like boiling point, vapor pressure, or even its reactivity in a specific chemical transformation. arxiv.org The key challenge lies in curating a sufficiently large and diverse dataset of related alcohols and their experimentally determined properties to train a robust and accurate model. chemrxiv.org Such predictive models are invaluable for screening large numbers of candidate molecules for specific applications without the need for extensive and time-consuming laboratory experiments.

Advanced Applications and Research Utility of 2,2,3 Trimethylbutan 1 Ol in Organic Synthesis

Stereoselective Introduction of the 2,2,3-Trimethylbutyl Moiety into Complex Scaffolds

The 2,2,3-trimethylbutyl group, due to its significant steric bulk, can be a powerful directing group in stereoselective reactions. The introduction of this moiety into complex molecular scaffolds can influence the stereochemical outcome of subsequent transformations at or near the reaction center. While specific examples detailing the use of 2,2,3-trimethylbutan-1-ol for this purpose are not extensively documented in publicly available literature, the principles of steric hindrance in asymmetric synthesis allow for a discussion of its potential.

In principle, the 2,2,3-trimethylbutyl group can be employed to control the facial selectivity of reactions on a prochiral center. For instance, its attachment to a molecule could effectively block one face, directing an incoming reagent to the opposite, less hindered face. This strategy is commonly used to achieve high diastereoselectivity in reactions such as nucleophilic additions, reductions, and cycloadditions.

Table 1: Potential Stereoselective Applications of the 2,2,3-Trimethylbutyl Moiety

| Reaction Type | Potential Role of the 2,2,3-Trimethylbutyl Group | Expected Outcome |

| Nucleophilic Addition to Carbonyls | Directing group on the alpha or beta position to the carbonyl. | High diastereoselectivity in the formation of new stereocenters. |

| Cycloaddition Reactions | Steric shield on a diene or dienophile. | Control of endo/exo selectivity and facial selectivity. |

| Radical Reactions | Hindering approach to one side of a radical center. | Stereocontrol in radical cyclizations or additions. |

The synthesis of molecules containing the 2,2,3-trimethylbutyl group would be the first step in such a strategy. This could be achieved through the reaction of the corresponding Grignard reagent (2,2,3-trimethylbutylmagnesium halide) with an appropriate electrophile or by utilizing this compound as a starting material for further elaboration. The development of synthetic routes to introduce this sterically demanding group is a key research area for unlocking its full potential in stereoselective synthesis.

Role as a Chiral Auxiliary or Ligand Precursor

The chiral version of this compound, specifically its enantiomers (R)- and (S)-2,2,3-trimethylbutan-1-ol, holds significant promise as a chiral auxiliary or as a precursor for the synthesis of chiral ligands. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. The bulky and rigid nature of the 2,2,3-trimethylbutyl group makes it an attractive component for a chiral auxiliary.

When attached to a prochiral substrate, the chiral 2,2,3-trimethylbutyl moiety could create a highly differentiated steric environment, leading to high levels of asymmetric induction in a variety of chemical transformations. After the desired stereoselective reaction, the auxiliary can be cleaved and recycled.

Furthermore, chiral this compound can serve as a valuable building block for the synthesis of novel chiral ligands for asymmetric catalysis. The combination of its steric bulk and the presence of a hydroxyl group for further functionalization allows for the design of a wide range of ligands, such as phosphine-oxazolines (PHOX) or other bidentate ligands. These ligands could then be used to create chiral metal complexes for use in reactions like asymmetric hydrogenation, allylic alkylation, and hydrosilylation. The steric hindrance provided by the 2,2,3-trimethylbutyl group in such ligands can create a well-defined chiral pocket around the metal center, leading to high enantioselectivity in the catalyzed reaction.

Development of Specialized Reagents Derived from this compound

The unique structure of this compound makes it a candidate for the development of specialized reagents with tailored properties. The conversion of the hydroxyl group into other functional groups can lead to a variety of reagents where the 2,2,3-trimethylbutyl group imparts specific reactivity or selectivity.

For example, conversion to the corresponding halide (2,2,3-trimethylbutyl halide) would provide a sterically hindered alkylating agent. The synthesis of organometallic reagents, such as 2,2,3-trimethylbutyllithium or the corresponding Grignard reagent, would furnish a bulky nucleophile or base. Such reagents could be employed in situations where high steric demand is required to achieve a specific chemical outcome, for instance, in selective deprotonation reactions or in the formation of hindered ethers or esters.

The development of bulky, non-nucleophilic bases is another area where a derivative of this compound could be valuable. By converting the alcohol to an amide, for example, a highly hindered base could be synthesized, which would be useful in promoting elimination reactions over substitution reactions.

Investigation as a Model Compound in Combustion and Fuel Chemistry Research

The highly branched structure of this compound makes it an interesting model compound for research in combustion and fuel chemistry. Branched-chain alcohols are being investigated as potential biofuels or fuel additives to improve the octane (B31449) rating and reduce emissions of conventional fuels.

While direct and extensive combustion studies on this compound are not widely reported, research on analogous C7 and C8 alcohols, as well as the parent alkane, triptane (2,2,3-trimethylbutane), provides valuable insights into its likely behavior. Triptane is known for its very high research octane number (RON) and is considered a desirable component in gasoline. The presence of the hydroxyl group in this compound would influence its combustion properties, such as ignition delay, flame speed, and the formation of pollutants.

Studies on other branched-chain alcohols in reactivity-controlled compression ignition (RCCI) engines have shown that they can serve as low-reactivity fuels, leading to reductions in NOx and smoke emissions. It is plausible that this compound would exhibit similar beneficial properties.

Table 2: Inferred Combustion Properties of this compound based on Analogous Compounds

| Property | Expected Characteristic | Rationale based on Analogues (e.g., Triptane, other branched alcohols) |

| Research Octane Number (RON) | High | The parent alkane, triptane, has a very high RON. Branching generally increases octane number. |

| Ignition Delay | Longer than linear isomers | Highly branched structures are more resistant to auto-ignition. |

| Soot Formation | Potentially lower than alkanes | The presence of oxygen in the molecule can lead to more complete combustion and reduced soot. |

| NOx Emissions | Potentially lower in certain engine concepts (e.g., RCCI) | Can act as a low-reactivity fuel, leading to lower combustion temperatures. |

Further research into the pyrolysis and oxidation kinetics of this compound is necessary to fully understand its combustion behavior and to develop accurate kinetic models. These models are crucial for predicting its performance in internal combustion engines and for optimizing its use as a potential biofuel component. The study of its fundamental combustion characteristics will contribute to the broader understanding of the structure-reactivity relationships of branched-chain alcohols as fuels.

Environmental Fate and Transformation Research of 2,2,3 Trimethylbutan 1 Ol

Bioremediation and Biodegradation Mechanisms and Microbial Transformations

In soil and aquatic environments, the fate of 2,2,3-trimethylbutan-1-ol is primarily dictated by microbial degradation. While specific studies on this compound are limited, research on other tertiary and branched-chain alcohols, such as tert-butyl alcohol (TBA) and tert-amyl alcohol (TAA), indicates that biodegradation is possible, although it may be slower compared to their straight-chain counterparts. nih.gov

The highly branched structure of this compound can present a challenge for microbial enzymes. The initial step in the biodegradation of similar tertiary alcohols often involves an oxidation reaction catalyzed by monooxygenase enzymes. nih.gov This can lead to the formation of a diol, which can then be further metabolized. An alternative pathway observed for some tertiary alcohols is a desaturation reaction, which introduces a double bond into the molecule, making it more susceptible to further degradation. nih.gov

Complete mineralization of this compound would ultimately lead to the formation of carbon dioxide and water. However, the formation of intermediate metabolites is a key aspect of the biodegradation process.

Table 2: Potential Microbial Degradation Pathways for Branched-Chain Alcohols

| Initial Step | Key Enzymes | Intermediate Products | Factors Influencing Rate |

|---|---|---|---|

| Hydroxylation | Monooxygenases | Diols, Carboxylic Acids | Oxygen availability, microbial population, temperature |

| Desaturation | Desaturases | Alkenols, Aldehydes | Presence of specific microbial strains |

Sorption and Transport Behavior in Environmental Compartments

The movement of this compound through the environment is influenced by its solubility in water and its tendency to sorb to soil and sediment particles. As a polar alcohol, it is expected to be relatively water-soluble. This property suggests that in the event of a release to soil, a significant portion of the compound could partition into the soil pore water and potentially leach into groundwater.

Studies on similar short-chain alcohols like ethanol (B145695) have shown that they are not significantly retarded during transport in groundwater. nih.gov This implies that if this compound reaches an aquifer, it could be transported with the groundwater flow, with its concentration gradually decreasing due to dispersion and biodegradation.

Analytical Methodologies for Trace Environmental Detection

The detection and quantification of this compound in environmental samples such as water, soil, and air at trace levels require sensitive and specific analytical methods. The primary techniques employed for the analysis of volatile organic compounds, including alcohols, are gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS). gov.bc.ca

For water samples, direct aqueous injection into a GC is possible for higher concentrations. However, for trace-level analysis, pre-concentration techniques are typically necessary. These include:

Headspace analysis: The sample is heated in a sealed vial, and the vapor above the sample is injected into the GC. This is a common method for volatile compounds in water. gov.bc.ca

Solid-phase microextraction (SPME): A coated fiber is exposed to the sample, and the analytes adsorb to the fiber. The fiber is then transferred to the GC inlet for desorption and analysis.

Purge and trap: An inert gas is bubbled through the water sample, and the volatilized organic compounds are trapped on a sorbent material. The trap is then heated to release the compounds into the GC.

For soil and sediment samples, the analytes must first be extracted from the solid matrix. Common extraction methods include sonication or Soxhlet extraction with an appropriate organic solvent. The resulting extract is then concentrated and analyzed by GC or GC-MS.

The choice of detector for GC analysis depends on the required sensitivity and selectivity. A flame ionization detector (FID) is a robust and widely used detector for organic compounds. gov.bc.ca For more definitive identification and quantification, especially in complex matrices, a mass spectrometer (MS) is preferred.

Table 3: Common Analytical Techniques for Alcohol Detection in Environmental Samples

| Technique | Sample Matrix | Typical Detection Limit | Advantages | Disadvantages |

|---|---|---|---|---|

| Headspace GC-FID | Water, Soil | µg/L to mg/L | Simple, automated | Less sensitive for non-volatile compounds |

| SPME-GC-MS | Water | ng/L to µg/L | Solvent-free, high sensitivity | Fiber degradation, matrix effects |

| Purge and Trap GC-MS | Water | ng/L | Excellent for volatile compounds, very sensitive | More complex instrumentation |

| Solvent Extraction GC-MS | Soil, Sediment | µg/kg | Effective for a wide range of compounds | Requires organic solvents, can be time-consuming |

Future Research Directions and Innovative Methodologies for 2,2,3 Trimethylbutan 1 Ol

Exploration of Novel and Sustainable Synthetic Pathways

Traditional synthetic routes to sterically hindered alcohols often rely on multi-step processes that may involve harsh reagents and generate significant waste. Future research will likely focus on developing more sustainable and atom-economical pathways to 2,2,3-trimethylbutan-1-ol.

One promising area is the application of biocatalysis . Enzymes, such as alcohol dehydrogenases or engineered P450 monooxygenases, could be employed for the selective synthesis of this compound from corresponding alkenes or alkanes under mild conditions. The high selectivity of enzymes could circumvent the need for protecting groups and reduce byproduct formation.

Another avenue is the exploration of chemo-enzymatic methods, which combine the advantages of both chemical and biological catalysts. For instance, a chemical catalyst could be used to generate a precursor that is then converted to the final product by an enzyme in a one-pot synthesis.

Furthermore, research into the direct, one-step catalytic synthesis from renewable feedstocks is a critical direction. While a catalytic reaction of methanol (B129727) in the presence of zinc iodide has been reported to produce 2,2,3-trimethylbutane, modifications of this process could potentially be developed to yield the alcohol derivative. The use of syngas (a mixture of carbon monoxide and hydrogen) derived from biomass, in combination with advanced catalysts, could also provide a sustainable route to this alcohol through processes like hydroformylation of branched alkenes.

| Proposed Sustainable Pathway | Key Advantages | Research Focus |

| Biocatalytic Synthesis | High selectivity, mild reaction conditions, reduced waste. | Enzyme discovery and engineering, process optimization. |

| Chemo-enzymatic Synthesis | Combines the versatility of chemical catalysts with the selectivity of enzymes. | Development of compatible catalytic systems, one-pot reaction design. |

| Catalysis from Renewables | Utilization of non-fossil fuel-based feedstocks. | Catalyst development for syngas and biomass conversion. |

Development of Advanced Catalytic Systems for Specific Transformations

The steric hindrance in this compound presents challenges for its subsequent chemical transformations. The development of advanced catalytic systems is crucial for achieving high efficiency and selectivity in reactions such as oxidation and dehydration.

For the selective oxidation of this compound to its corresponding aldehyde (2,2,3-trimethylbutanal) or carboxylic acid (2,2,3-trimethylbutanoic acid), future research could focus on shape-selective heterogeneous catalysts, such as zeolites or metal-organic frameworks (MOFs). These materials can provide confined environments that favor the access of the primary alcohol group to the active sites while minimizing side reactions. Additionally, novel

Q & A

Q. What are the optimal synthetic routes for 2,2,3-Trimethylbutan-1-ol in laboratory settings?

- Methodological Answer : Synthesis typically involves Grignard reactions or nucleophilic substitutions. For example, reacting trimethylacetyl chloride with a Grignard reagent (e.g., methylmagnesium bromide) under anhydrous conditions, followed by acid workup. Purification via fractional distillation (boiling point ~140–150°C inferred from analogous branched alcohols in ) or column chromatography (using silica gel and non-polar solvents) is recommended. Yields can vary based on steric hindrance; optimizing reaction temperature (e.g., 0°C to room temperature) and catalyst choice (e.g., Lewis acids) may improve efficiency .

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : Compare and NMR peaks to predicted shifts for methyl groups (δ 0.8–1.5 ppm) and hydroxyl protons (δ 1–5 ppm, depending on hydrogen bonding).

- Mass Spectrometry (MS) : Confirm molecular ion ([M+H]) at m/z 118 (calculated for CHO).

- Infrared (IR) Spectroscopy : Identify O-H stretching (~3200–3600 cm) and C-O vibrations (~1050–1150 cm).

Discrepancies in data should prompt re-evaluation of synthetic conditions or purification steps .

Advanced Research Questions

Q. How does steric hindrance in this compound influence its reactivity in nucleophilic substitutions?

- Methodological Answer : The bulky methyl groups adjacent to the hydroxyl group reduce accessibility to the reactive site. To study this:

Perform kinetic experiments comparing reaction rates with less hindered analogs (e.g., 2-methylbutan-1-ol).

Use computational modeling (DFT or MD simulations) to analyze steric effects on transition-state energetics.

Explore protecting group strategies (e.g., silylation of the hydroxyl) to mitigate steric limitations .

Q. What crystallographic techniques resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical. For example, reports a co-crystal structure (CCDC-1914840) of this compound with an alleno-acetylenic cage receptor. Key steps:

Grow high-quality crystals via slow evaporation in non-polar solvents (e.g., hexane).

Collect diffraction data (synchrotron sources improve resolution for small molecules).

Refine the structure using software like SHELXL, focusing on methyl group orientations and hydrogen-bonding networks .

Q. How can conflicting spectroscopic data for this compound be resolved?

- Methodological Answer : Contradictions (e.g., unexpected NMR splitting) may arise from dynamic effects or impurities. Strategies include:

Q. What role does this compound play in molecular recognition studies?

- Methodological Answer : Its branched structure makes it a model guest for host-guest chemistry. Design experiments by:

Synthesizing enantiopure receptors (e.g., alleno-acetylenic cages as in ).

Measuring binding affinities via isothermal titration calorimetry (ITC) or NMR titrations.

Analyzing selectivity through competitive experiments with linear alcohols (e.g., propan-1-ol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.